N'-Hydroxy-3,5-dimethylpicolinimidamide
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Overview
Description
N’-Hydroxy-3,5-dimethylpicolinimidamide is a chemical compound with the molecular formula C₈H₁₁N₃O It is a derivative of picolinamide, characterized by the presence of hydroxy and dimethyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-3,5-dimethylpicolinimidamide typically involves the reaction of 3,5-dimethylpyridine with hydroxylamine. The process can be summarized as follows:
Starting Material: 3,5-dimethylpyridine.
Reagent: Hydroxylamine hydrochloride.
Solvent: Ethanol or methanol.
Catalyst: Triethylamine.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent composition, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-3,5-dimethylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amine derivatives.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N’-hydroxy-3,5-dimethylpicolinamide.
Reduction: Formation of N’-hydroxy-3,5-dimethylpicolinamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N’-Hydroxy-3,5-dimethylpicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to chelate metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-Hydroxy-3,5-dimethylpicolinimidamide involves its ability to interact with biological targets through hydrogen bonding and metal chelation. The hydroxy group can form hydrogen bonds with amino acid residues in enzymes, while the imidamide group can chelate metal ions, inhibiting the activity of metalloenzymes. This dual mode of action makes it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
- N’-Hydroxy-2,4-dimethylpicolinimidamide
- N’-Hydroxy-3,5-diethylpicolinimidamide
- N’-Hydroxy-3,5-dimethylbenzimidamide
Comparison: N’-Hydroxy-3,5-dimethylpicolinimidamide is unique due to the specific positioning of the hydroxy and dimethyl groups on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-hydroxy-3,5-dimethylpyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-6(2)7(10-4-5)8(9)11-12/h3-4,12H,1-2H3,(H2,9,11) |
InChI Key |
QYVAMDRSONMNRU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(N=C1)/C(=N/O)/N)C |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=NO)N)C |
Origin of Product |
United States |
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